Technical Monograph: 1,2,3,4-Tetra-O-acetyl-α-L-fucopyranose
Technical Monograph: 1,2,3,4-Tetra-O-acetyl-α-L-fucopyranose
CAS Number: 64913-16-2 Document Type: Technical Application Guide Version: 2.0 (Scientific Reference)
Executive Summary
1,2,3,4-Tetra-O-acetyl-α-L-fucopyranose (Ac4Fuc) is a peracetylated derivative of L-fucose (6-deoxy-L-galactose). It serves two critical functions in modern glycoscience:
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Chemical Synthesis: As a stable, protected precursor for generating fucosyl donors (glycosyl halides, thioglycosides) used in the synthesis of complex oligosaccharides (e.g., Lewis antigens, HMOs).
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Metabolic Glycoengineering (MGE): As a membrane-permeable "Trojan horse" substrate. It passively diffuses into cells, is deacetylated by cytosolic esterases, and enters the fucose salvage pathway to be incorporated into cell-surface glycoconjugates.
This guide details the synthesis, validation, and application of Ac4Fuc, focusing on its role in modulating cellular glycosylation.
Chemical Identity & Physical Properties[1][2][3][4][5][6]
| Parameter | Specification |
| IUPAC Name | [(2S,3R,4R,5S,6S)-4,5,6-triacetyloxy-2-methyloxan-3-yl] acetate |
| Common Name | Peracetylated L-Fucose; 1,2,3,4-Tetra-O-acetyl-α-L-fucopyranose |
| CAS Number | 64913-16-2 |
| Molecular Formula | C₁₄H₂₀O₉ |
| Molecular Weight | 332.30 g/mol |
| Stereochemistry | Alpha (α) anomer (L-configuration) |
| Appearance | White crystalline solid |
| Melting Point | 90–95 °C |
| Solubility | Soluble in DCM, CHCl₃, DMSO, MeOH; Insoluble in water |
Synthetic Production Protocol
The synthesis of Ac4Fuc utilizes the thermodynamic stability of the α-anomer (anomeric effect) under acidic acetylation conditions.
Reagents
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Substrate: L-Fucose (High Purity >99%)
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Reagent: Acetic Anhydride (Ac₂O)
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Solvent/Catalyst: Pyridine (Anhydrous)[1]
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Quench: Crushed Ice/Water
Step-by-Step Methodology
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Preparation: In a round-bottom flask equipped with a magnetic stir bar and drying tube, dissolve L-fucose (1.0 eq) in anhydrous pyridine (10 mL per gram of sugar).
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Acetylation: Cool the solution to 0°C (ice bath). Add acetic anhydride (5.0 eq) dropwise to control the exotherm.
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Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–18 hours.
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Checkpoint: Monitor by TLC (Hexane:Ethyl Acetate 1:1).[1] The polar starting material (Rf = 0) should disappear, replaced by a high-Rf spot (Rf ~0.6).
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Quench: Pour the reaction mixture into a slurry of crushed ice and water (10x volume) to hydrolyze excess anhydride. Stir for 30 minutes.
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Extraction: Extract the aqueous phase 3x with Dichloromethane (DCM).
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Wash: Wash combined organic layers sequentially with:
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1M HCl (to remove pyridine)
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Saturated NaHCO₃ (to neutralize acid)
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Brine
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Isolation: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
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Purification: Recrystallize from Ethanol/Ether or purify via flash chromatography (Hexane/EtOAc) to isolate the pure α-anomer.
Synthesis Workflow Diagram
Figure 1: Chemical synthesis workflow for converting L-fucose to its peracetylated alpha-anomer.
Application: Metabolic Glycoengineering (MGE)
This is the primary application for drug development professionals. Ac4Fuc acts as a metabolic probe to bypass the rate-limiting de novo synthesis pathway.
Mechanism of Action
Natural L-fucose is hydrophilic and requires active transport. Ac4Fuc, being lipophilic, diffuses passively across the plasma membrane. Once intracellular, non-specific esterases cleave the acetyl groups, releasing free L-fucose. This substrate is then "salvaged" by Fucokinase (Fuk) and converted to GDP-Fucose, the universal donor for Fucosyltransferases (FUTs) in the Golgi.
Experimental Protocol: Cell Labeling
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Stock Solution: Dissolve Ac4Fuc in DMSO to 100 mM (Store at -20°C).
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Cell Culture: Seed CHO or HEK293 cells in appropriate media.
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Treatment: Supplement media with Ac4Fuc (Concentration: 25–100 µM).
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Note: Concentrations >200 µM may inhibit cell growth due to acetate load.
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Incubation: Incubate for 48–72 hours.
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Analysis: Harvest cells and analyze surface fucosylation via Lectin Blotting (AAL lectin) or Mass Spectrometry.
The Fucose Salvage Pathway
Figure 2: The metabolic salvage pathway utilized by Ac4Fuc to modulate cell-surface glycosylation.
Quality Control & Validation
To ensure the integrity of the material before use in biological assays, Nuclear Magnetic Resonance (NMR) is the gold standard for validation.
Diagnostic NMR Signals (CDCl₃, 400 MHz)
The α-anomer is distinguished by the specific chemical shift and coupling constant of the anomeric proton (H-1).
| Proton | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J) | Interpretation |
| H-1 | 6.34 | Doublet (d) | J ≈ 3.0 Hz | Diagnostic for α-anomer |
| H-2, H-3, H-4 | 5.30 – 5.40 | Multiplet | - | Ring protons (deshielded by acetates) |
| H-5 | 4.45 | Quartet | - | Ring proton |
| H-6 (Methyl) | 1.15 | Doublet (d) | J ≈ 6.5 Hz | Fucose methyl group |
| Acetates | 2.00 – 2.20 | 4 Singlets | - | 4x Acetyl groups (CH₃) |
Note: If H-1 appears as a doublet with J ≈ 8.0 Hz around 5.8 ppm, the sample contains the β-anomer.
Handling and Stability
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Storage: Store at +2°C to +8°C. Keep desiccated.
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Stability: Stable for >2 years if protected from moisture. Hydrolyzes slowly in aqueous media; prepare fresh stock solutions in DMSO for biological assays.
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Safety: Combustible solid.[2] Standard PPE (gloves, goggles) required.
References
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PubChem. (n.d.). 1,2,3,4-Tetra-O-acetyl-alpha-L-fucopyranose (CID 11088873).[3] National Library of Medicine.[3] Retrieved from [Link][3]
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Becker, D. J., & Lowe, J. B. (2003). Fucose: biosynthesis and biological function in mammals. Glycobiology, 13(7), 41R–53R. Retrieved from [Link]
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Sawa, M., et al. (2006). Glycoproteomic probes for fluorescent imaging of fucosylated glycans in vivo. Proceedings of the National Academy of Sciences, 103(33), 12371–12376. (Demonstrates the utility of fucose analogs). Retrieved from [Link]
